Product packaging for L-Cystine-13C6,15N2(Cat. No.:CAS No. 1252803-65-8)

L-Cystine-13C6,15N2

Cat. No.: B1147423
CAS No.: 1252803-65-8
M. Wt: 248.24
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Description

Significance of Stable Isotope Probes in Systems Biology

Stable isotope probes are fundamental to systems biology, providing a way to quantitatively measure the flow of metabolites through various biochemical pathways, a process known as metabolic flux analysis. creative-proteomics.comfrontiersin.org Unlike traditional methods that offer a static snapshot of metabolite concentrations, stable isotope tracing provides dynamic insights into the intricate network of reactions that constitute metabolism. bitesizebio.com By using isotopes such as ¹³C, ¹⁵N, and ²H, researchers can follow the journey of these labeled atoms as they are incorporated into different molecules, revealing the activities of specific metabolic routes. creative-proteomics.comnih.gov This approach is crucial for understanding how organisms adapt their metabolism in response to different conditions and for identifying dysregulated metabolic pathways in diseases like cancer. frontiersin.orgnih.gov The use of stable isotopes is preferred over radioactive isotopes due to their safety profile, allowing for a broader range of applications in both preclinical and clinical research. frontiersin.orgbitesizebio.com

The data generated from stable isotope tracing experiments, often analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR), enables the construction of detailed metabolic maps. creative-proteomics.compnas.org These maps are essential for identifying the sources of metabolic by-products and understanding how different nutrients are utilized by cells. pnas.org This level of detail is critical for developing a comprehensive understanding of cellular function at a systems level.

Rationale for Carbon-13 and Nitrogen-15 Labeling in L-Cystine for Research Applications

The selection of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) for labeling amino acids like L-cystine is based on several key advantages. These stable isotopes are naturally occurring and non-radioactive, making them safe for use in a wide variety of biological experiments. creative-proteomics.combitesizebio.com When incorporated into L-cystine, they create a "heavy" version of the amino acid that is chemically identical to its natural "light" counterpart but can be distinguished by its increased mass. innovagen.com This mass difference is the key to tracking the labeled molecule through metabolic pathways using mass spectrometry. bitesizebio.com

Specifically, labeling all six carbon atoms (¹³C₆) and both nitrogen atoms (¹⁵N₂) in L-cystine provides a distinct and significant mass shift, which enhances the accuracy of detection and quantification. innovagen.comvulcanchem.com This comprehensive labeling strategy allows researchers to follow the entire carbon backbone and the amino groups of the cystine molecule as it is metabolized. vulcanchem.com This is particularly valuable in studies of protein synthesis and degradation, as well as in tracing the fate of the carbon and nitrogen atoms into other metabolic products. sigmaaldrich.com The use of both ¹³C and ¹⁵N isotopes can also help to unravel complex metabolic networks where both carbon and nitrogen are exchanged between different molecules, a phenomenon known as metabolic scrambling. acs.orgethz.ch

Overview of L-Cystine-¹³C₆,¹⁵N₂ as a Research Tracer in Biological Systems

L-Cystine-¹³C₆,¹⁵N₂ is a specialized and highly valuable tool for researchers studying the metabolism of sulfur-containing amino acids. vulcanchem.com As the oxidized dimer of cysteine, cystine plays a crucial role in protein structure and redox homeostasis. In many biological systems, extracellular cysteine is rapidly oxidized to cystine, which is then taken up by cells and reduced back to cysteine. caldic.comasm.org Therefore, tracing the fate of labeled cystine provides direct insight into cysteine metabolism. aacrjournals.orgresearchgate.net

The use of L-Cystine-¹³C₆,¹⁵N₂ allows for precise tracking of its uptake and incorporation into various metabolic pathways. vulcanchem.com Researchers can monitor its conversion to cysteine and subsequent use in the synthesis of proteins and other important molecules like glutathione (B108866), a key antioxidant. caldic.comaacrjournals.org This tracer is instrumental in studies investigating metabolic reprogramming in diseases such as cancer, where the demand for cysteine is often elevated to support rapid growth and combat oxidative stress. nih.govresearchgate.net By using L-Cystine-¹³C₆,¹⁵N₂, scientists can quantify the contribution of exogenous cystine to the intracellular cysteine pool and identify alterations in cysteine metabolism that may represent therapeutic targets. aacrjournals.orgresearchgate.net

The distinct mass signature of L-Cystine-¹³C₆,¹⁵N₂ makes it an ideal internal standard for quantitative metabolomics studies, allowing for accurate measurement of endogenous L-cystine concentrations in various biological samples. vulcanchem.comsigmaaldrich.com Its application extends to various analytical platforms, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), making it a versatile tool for a wide range of research applications. nist.govthermofisher.com

Interactive Data Table: Properties of L-Cystine-¹³C₆,¹⁵N₂

PropertyValueSource
Chemical Formula ¹³C₆H₁₂¹⁵N₂O₄S₂ pharmaffiliates.com
Molecular Weight 248.24 g/mol pharmaffiliates.com
Isotopic Purity Typically ≥98% for both ¹³C and ¹⁵N nist.gov
Appearance White solid pharmaffiliates.com
Storage 2-8°C, protected from light vulcanchem.compharmaffiliates.com
Primary Application Metabolic tracer, internal standard vulcanchem.comisotope.com

Properties

CAS No.

1252803-65-8

Molecular Formula

¹³C₆H₁₂¹⁵N₂O₄S₂

Molecular Weight

248.24

Synonyms

(-)-Cystine-13C6,15N2;  3,3’-Dithiobis(2-aminopropanoic Acid)-13C6,15N2;  Bis(β-amino-β-carboxyethyl)-13C6,15N2 Disulfide;  Cystine Αcid-13C6,15N2;  Dicysteine-13C6,15N2;  3,3’-Dithiobis-L-alanine-13C6,15N2;  L-Cysteine-13C6,15N2 Disulfide;  L-Cystin-13C6,1

Origin of Product

United States

Methodological Frameworks for L Cystine 13c6,15n2 Application

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is a cornerstone technique for the analysis of L-Cystine-13C6,15N2. Advances in MS-based methodologies have significantly improved the detection and quantification of a wide range of molecules, including amino acids. ckisotopes.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS and LC-MS/MS are powerful techniques for the analysis of amino acids in complex biological matrices. These methods offer high selectivity and sensitivity without the need for derivatization. thermofisher.com In a typical LC-MS/MS workflow for amino acid analysis, a simple offline protein precipitation is followed by dilution of the sample supernatant. thermofisher.com The use of specialized chromatography columns and controlled pH conditions allows for the separation of important isomers. thermofisher.com

For the quantification of L-Cystine, its labeled form, this compound, is often used as an internal standard. thermofisher.comthermofisher.com Under the acidic conditions typically used for protein precipitation, cysteine is oxidized to cystine. Therefore, the measurement of cystine reflects the total cysteine content. thermofisher.com The mass spectrometer is operated in selected reaction monitoring (SRM) mode, which provides high specificity and sensitivity for quantification. thermofisher.com

A study developing a high-throughput quantitative analytical method for L-cysteine-containing dipeptides utilized LC-MS/MS. nih.gov To prevent unwanted reactions of the thiol group, a derivatization step with monobromobimane (B13751) was employed. nih.gov The separation was achieved on a C18 column with a water-acetonitrile gradient mobile phase containing formic acid. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is another valuable technique for amino acid analysis. However, due to the polar nature of amino acids, a derivatization step is required to make them volatile for GC analysis. This process involves replacing active hydrogens on polar functional groups with nonpolar moieties.

One common derivatization reagent is N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms stable TBDMS derivatives of amino acids. sigmaaldrich.com The reaction conditions, such as temperature and time, may need to be optimized to achieve maximum response for the derivatives of interest. The resulting derivatives produce characteristic fragments upon electron impact ionization, allowing for their identification by mass spectrometry. A challenge with GC-MS analysis of cystine is that it can be prone to decomposition during the hydrolysis process required for protein analysis. researchgate.net

Capillary Electrophoresis-Time of Flight Mass Spectrometry (CE-TOFMS) for Metabolite Analysis

CE-TOFMS is a powerful technique for the analysis of charged metabolites, including amino acids. nih.govresearchgate.net This method combines the high separation efficiency of capillary electrophoresis with the high mass accuracy and resolution of a time-of-flight mass spectrometer. nih.govacs.org In a study investigating the metabolism of L-cysteine in the parasite Entamoeba histolytica, CE-TOFMS was used to track the fate of stable-isotope labeled L-cysteine. nih.gov The researchers were able to monitor the turnover of intracellular metabolites after introducing [U-¹³C₃, ¹⁵N]-L-cysteine into the culture medium. nih.gov This approach allowed for the identification of several metabolites derived from L-cysteine, including L-cystine. nih.gov The slow and incomplete replacement of unlabeled L-cystine suggested the presence of an inaccessible pool of this amino acid within the cell. nih.govasm.org

Application in Isotope Dilution Mass Spectrometry for Quantitative Biomolecule Analysis

Isotope dilution mass spectrometry (IDMS) is considered the gold standard for the absolute quantification of biomolecules. nist.gov This method relies on the use of stable isotope-labeled internal standards, such as this compound, which have chemical behaviors that are nearly identical to their unlabeled counterparts. ckisotopes.comnist.gov The addition of a known amount of the labeled standard to a sample allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification. nist.govsigmaaldrich.com

This compound is commercially available and widely used as an internal standard in various mass spectrometric analyses of amino acids, including LC-MS and GC-MS. sigmaaldrich.com In quantitative proteomics, stable isotope-labeled proteins can be used as internal standards. These are added at an early stage of the analysis of a complex protein sample. oup.comoup.com

A comparison of orthogonal LC-MS/MS and GC-TOF-MS platforms for the determination of amino acid concentrations in plasma utilized this compound as an internal standard. nist.gov The study demonstrated excellent consistency between the two platforms for the quantification of 18 amino acids. nist.gov

ParameterLC-MS/MSGC-MSCE-TOFMS
Sample State LiquidGas (requires derivatization)Liquid (charged analytes)
Derivatization Not always requiredRequired for amino acidsNot always required
Separation Principle Partitioning between mobile and stationary phasesPartitioning between gas and stationary phasesElectrophoretic mobility in an electric field
Ionization Electrospray Ionization (ESI)Electron Impact (EI), Chemical Ionization (CI)Electrospray Ionization (ESI)
Mass Analyzer Triple Quadrupole, TOF, OrbitrapQuadrupole, TOF, Ion TrapTime-of-Flight (TOF)
Key Advantage High throughput, good for complex mixturesHigh resolution, established librariesHigh separation efficiency for charged molecules

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Tracking in Biological Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that can be used to track the fate of isotopes in biological systems. nih.govacs.orgnih.gov By using molecules labeled with stable isotopes like ¹³C and ¹⁵N, such as this compound, researchers can follow their metabolic transformations. acs.orgnih.govberkeley.eduresearchgate.net

In one study, solution NMR spectroscopy with ¹³C and ¹⁵N-labeled cysteine was used to investigate the surface structure of L-cysteine-coated gold nanoparticles. acs.orgnih.gov A variety of homo- and heteronuclear NMR techniques, including ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and ¹³C-¹³C INADEQUATE, were employed to determine the coordination environment of the cysteine ligands on the nanoparticle surface. acs.orgnih.gov The use of labeled cysteine provided detailed structural information that would have been difficult to obtain otherwise. acs.orgnih.govberkeley.eduresearchgate.net

Principles of Stable Isotope Resolved Metabolomics (SIRM) Utilizing this compound

Stable Isotope Resolved Metabolomics (SIRM) is a powerful approach that uses stable isotope tracers to map metabolic pathways and quantify metabolic fluxes. uky.edunih.gov This technique involves introducing a substrate labeled with stable isotopes, such as ¹³C-glucose or, in principle, a labeled amino acid like this compound, into a biological system. uky.edunih.gov The incorporation of these heavy isotopes into downstream metabolites is then traced using analytical techniques like mass spectrometry and NMR spectroscopy. uky.eduresearchgate.net

The SIRM approach allows for the detailed tracing of metabolic transformations over time, providing quantitative information about metabolic networks. nih.govuky.edu For instance, by using [U-¹³C₃, ¹⁵N]-L-cysteine and CE-TOFMS, researchers were able to unveil the metabolic fate of L-cysteine in Entamoeba histolytica. nih.gov This demonstrated how SIRM can be used to identify novel metabolites and understand their roles in cellular processes. nih.gov

Isotopic Labeling Strategies for Research Models

Isotopic labeling is a fundamental technique where atoms in a molecule are replaced with their heavier, non-radioactive (stable) isotopes. This compound, with its six ¹³C and two ¹⁵N atoms, provides a significant mass shift, enabling clear distinction from its unlabeled counterpart in analytical measurements.

Metabolic Labeling in Cultured Cells and Model Organisms

Metabolic labeling is a powerful in vivo method for incorporating stable isotopes into proteins and metabolites. thermofisher.com This approach involves introducing the labeled amino acid, such as this compound, into the growth medium of cultured cells or the diet of model organisms. nih.govoup.com As cells grow and proteins are synthesized, the "heavy" labeled cystine is incorporated directly into the proteome. thermofisher.comoup.com

One of the most prominent techniques utilizing this strategy is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). thermofisher.comsigmaaldrich.comckgas.com In a typical SILAC experiment, two cell populations are cultured in media containing either the "light" (natural abundance) or "heavy" (isotope-labeled) form of an essential amino acid. sigmaaldrich.com After a specific treatment or perturbation of one cell population, the two are combined, and the proteins are analyzed by mass spectrometry. The mass difference between peptides containing the light and heavy isotopes allows for the precise relative quantification of protein abundance between the two samples. oup.comsigmaaldrich.com

Key Research Findings:

Tracing Cysteine Metabolism: In a study on pancreatic ductal adenocarcinoma (PDAC) cells, ¹⁵N₂, ¹³C₆-cystine was used to trace the metabolic fate of cysteine under nutrient-limiting conditions. The study revealed that cells adapted to cystine limitation showed altered labeling patterns of cysteine metabolites, suggesting a faster turnover of glutathione (B108866) (GSH) and the potential use of alternative cysteine sources. biorxiv.org

Investigating Protozoan Metabolism: Research on the enteric parasite Entamoeba histolytica utilized [¹³C₃, ¹⁵N₁]L-cysteine to track its metabolic pathways. The study found that L-cysteine was oxidized to L-cystine, with the labeled forms [¹³C₃, ¹⁵N₁]L-cystine and [¹³C₆, ¹⁵N₂]L-cystine increasing over time. This indicated the presence of distinct and inaccessible pools of cysteine and cystine within the cell. asm.orgniph.go.jp

The successful application of metabolic labeling hinges on achieving high levels of isotope incorporation to ensure accurate quantification. sigmaaldrich.com For SILAC, dialyzed fetal bovine serum is often used to minimize the presence of unlabeled amino acids. nih.gov

Cell-Free Systems for Labeled Protein and Peptide Production

Cell-free protein synthesis offers a valuable alternative to in-vivo expression systems for producing isotopically labeled proteins and peptides. oup.comoup.com This in vitro method utilizes cell extracts, typically from E. coli or wheat germ, which contain the necessary machinery for transcription and translation. oup.comisotope.com By supplying the system with a mixture of amino acids that includes this compound, researchers can direct the synthesis of a specific protein of interest that is uniformly labeled. ckisotopes.comsigmaaldrich.com

A significant advantage of cell-free systems is the ability to produce proteins that may be toxic to living cells. oup.com Furthermore, this method is highly efficient in its use of labeled amino acids and minimizes the issue of isotope scrambling, where the labeled isotope is metabolically converted into other molecules. ckisotopes.com

Research Highlights:

Multiplexed Protein Quantification: In one study, a cell-free synthesis system was used to express multiple QconCATs (quantification concatamers) in the presence of [¹³C₆][¹⁵N₄]arginine and [¹³C₆][¹⁵N₂]lysine for absolute proteome quantification. This approach demonstrated highly efficient labeling of the synthesized proteins. liverpool.ac.uk

Production of Perdeuterated Proteins: Cell-free systems are also employed to produce perdeuterated proteins (labeled with deuterium, ²H) for NMR studies. These systems can be supplemented with ¹³C- and ¹⁵N-labeled amino acids to achieve uniform labeling for structural and dynamic analyses of large proteins. isotope.com

Cell-free protein synthesis kits are commercially available, providing a convenient and standardized platform for the production of isotope-labeled proteins for various downstream applications. sigmaaldrich.comchemie-brunschwig.ch

Use as Reference Standards and Internal Controls in Analytical Assays

This compound is crucial as a reference standard and internal control in a wide range of analytical assays, particularly those employing mass spectrometry. oup.comoup.com In quantitative proteomics and metabolomics, the addition of a known amount of the stable isotope-labeled compound to a sample at an early stage of analysis serves as an internal standard. oup.com

This practice is fundamental to isotope dilution mass spectrometry (IDMS), which is considered a gold standard for quantitative analysis. chemie-brunschwig.ch Because the labeled internal standard is chemically identical to the analyte of interest but mass-shifted, it experiences the same processing and analysis variations, such as sample loss during preparation, ionization suppression in the mass spectrometer, and detector response fluctuations. oup.comoup.com By measuring the ratio of the signal from the endogenous (light) analyte to the spiked-in (heavy) internal standard, highly accurate and precise quantification can be achieved. oup.com

Applications in Clinical and Research Analytics:

Amino Acid Analysis: this compound is included in kits for the quantitative analysis of amino acids in biological fluids like plasma and serum. thermofisher.comwaters.com These assays are important for clinical research into metabolic disorders. thermofisher.comzivak.com The use of isotope-labeled internal standards for each amino acid ensures the reliability and reproducibility of the measurements. waters.com

Pharmaceutical Analysis: Certified Reference Materials (CRMs) of L-cystine are used as pharmaceutical secondary standards for quality control, enabling the quantification of the analyte in pharmaceutical formulations. sigmaaldrich.com While the provided search results focus on unlabeled L-cystine as a CRM, the principle extends to its isotopically labeled counterparts for use in advanced analytical methods.

The availability of highly pure and well-characterized stable isotope-labeled compounds like this compound from commercial suppliers is essential for the standardization and validation of these analytical methods. chemie-brunschwig.chlabmix24.com

Elucidation of Biochemical Pathways and Metabolic Fluxes with L Cystine 13c6,15n2

Cysteine and Cystine Metabolic Flux Analysis

Stable isotope tracing with compounds like L-Cystine-13C6,15N2 is a cornerstone for metabolic flux analysis, a technique used to measure the rates of intracellular metabolic reactions. rsc.org By introducing the labeled cystine into a biological system, researchers can follow the isotopic enrichment in a wide array of metabolites over time using mass spectrometry or NMR, providing quantitative data on metabolic networks. asm.org

This compound is instrumental in dissecting the pathways of cysteine acquisition and its subsequent metabolic fate. Cells can obtain cysteine either through the uptake of extracellular cystine, which is then reduced to cysteine, or via de novo synthesis. nih.govaacrjournals.org Studies using ¹³C-labeled cystine have demonstrated that many normal tissues and tumors rely on cystine uptake. nih.govaacrjournals.org For instance, research in non-small cell lung cancer cell lines indicated a high dependence on extracellular cystine rather than the transsulfuration pathway for their cysteine supply. bmbreports.org

Once inside the cell, the labeled cysteine derived from this compound can be traced into various metabolic routes. One key fate is its degradation. For example, the enzyme cysteine dioxygenase (CDO1) metabolizes cysteine to cysteine sulfinic acid (CSA). biorxiv.org Tracing studies can quantify the flux through this pathway and how it impacts intracellular cysteine levels. biorxiv.org Furthermore, labeled cysteine can be metabolized to alanine, a process that can be monitored by detecting the appearance of labeled alanine. biorxiv.org

The dual labeling of this compound with both ¹³C and ¹⁵N is particularly advantageous for comprehensively mapping sulfur-containing amino acid metabolism. rsc.org This approach allows for the simultaneous interrogation of both carbon and nitrogen metabolism within a single experiment. rsc.orgescholarship.orgnih.gov While ¹³C labels are informative for central carbon metabolism, ¹⁵N isotopes provide direct evidence for nitrogen-carrying reactions in amino acid and nucleotide metabolism. rsc.orgescholarship.orgnih.gov

This multi-isotope tracing can elucidate the interconnectedness of various metabolic pathways. For example, the carbon backbone of cysteine, traced by ¹³C, can be tracked as it is incorporated into other molecules. Simultaneously, the nitrogen atom, traced by ¹⁵N, can be followed through transamination and other nitrogen-transfer reactions, providing a more complete picture of amino acid and nucleotide biosynthesis. rsc.org This methodology expands the scope of metabolic flux analysis beyond just carbon, offering crucial insights into metabolic phenotypes in both healthy and diseased states. rsc.orgescholarship.orgnih.gov

Investigation of Cysteine Uptake, Utilization, and Degradation Pathways

Glutathione (B108866) Synthesis and Turnover Dynamics in Cellular Systems

This compound is a critical tool for studying the synthesis and turnover of glutathione (GSH), a vital antioxidant. biorxiv.orgbiorxiv.org Cysteine is the rate-limiting precursor for GSH synthesis. frontiersin.org By supplying labeled cystine, researchers can directly measure the rate of its incorporation into the GSH pool.

Studies have utilized ¹³C-labeled cystine to demonstrate differences in glutathione metabolism across various tumor types. nih.govaacrjournals.org For example, in pancreatic ductal adenocarcinoma (PDAC) cells adapted to cystine-limited conditions, tracing with ¹⁵N₂, ¹³C₆-cystine revealed a faster turnover of GSH/GSSG (glutathione disulfide) compared to control cells. biorxiv.org Quantitative tracing with ¹³C₆-cystine has also been used to show that depletion of the enzyme CDO1 leads to increased GSH labeling from cystine, indicating a redirection of cysteine from catabolism towards GSH synthesis. biorxiv.org These dynamic measurements provide insights into how cells regulate their antioxidant capacity in response to metabolic stress.

Intermediary Metabolism and Anabolic Pathway Investigations

The labeled atoms from this compound can be traced into a multitude of intermediary metabolites and anabolic products, providing a systems-level view of cellular metabolism.

Stable isotope-labeled amino acids, including this compound, are fundamental to methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics. ckgas.com These techniques allow for the measurement of protein synthesis rates, providing a direct assessment of the translational rate of gene transcripts. physiology.org

By incorporating heavy amino acids like this compound into newly synthesized proteins, the 'heavy' and 'light' (unlabeled) protein populations can be distinguished and quantified by mass spectrometry. oup.com This allows for the determination of the fractional synthesis rate (FSR) of individual proteins. physiology.orgnih.gov This approach has been used to measure the synthesis rates of numerous plasma proteins and muscle proteins, revealing a wide range of turnover rates for different proteins. physiology.orgmdpi.com

Fractional Synthesis Rates (FSR) of Selected Proteins

ProteinFractional Synthesis Rate (%/hour)Experimental SystemReference
Myosin Heavy Chain (MyHC)0.037Human Muscle mdpi.com
Mixed Muscle Proteins (Average)0.047Human Muscle mdpi.com
Various Plasma Proteins30-fold difference observedHuman Plasma physiology.org
Six Identified Proteins in Pancreatic Cancer CellsRanged between 44-76% over 72 hoursMIA PaCa-2 Cells nih.gov

Metabolic tracing with labeled cysteine has been crucial in identifying and understanding the biosynthesis of thiazolidine (B150603) derivatives. In the protozoan parasite Entamoeba histolytica, studies using [U-¹³C₃, ¹⁵N]L-cysteine revealed that it is rapidly metabolized into thiazolidine-4-carboxylic acid (T4C) and its derivatives, 2-methyl-thiazolidine-4-carboxylic acid (MT4C) and 2-ethyl-thiazolidine-4-carboxylic acid (ET4C). nih.govnih.gov These compounds are formed through the condensation of L-cysteine with aldehydes. nih.govnih.gov

These investigations have shown that thiazolidine derivatives can serve as a storage form of L-cysteine and may play a role in detoxifying metabolically produced aldehydes. asm.orgniph.go.jp Similar reactions have been observed in other contexts, such as in orange juice, where the reaction of cysteine with various aldehydes leads to the formation of 2-alkylsubstituted thiazolidine-4-carboxylic acids. nih.gov Isotope labeling experiments confirmed that this reaction occurs readily in the juice matrix. nih.gov

Identified L-Cysteine-Derived Thiazolidines

Thiazolidine DerivativePrecursorsBiological SystemReference
Thiazolidine-4-carboxylic acid (T4C)L-cysteine + FormaldehydeEntamoeba histolytica nih.govnih.gov
2-Methyl-thiazolidine-4-carboxylic acid (MT4C)L-cysteine + AcetaldehydeEntamoeba histolytica nih.govnih.gov
2-Ethyl-thiazolidine-4-carboxylic acid (ET4C)L-cysteine + PropionaldehydeEntamoeba histolytica nih.govnih.gov
2-Alkylsubstituted thiazolidine-4-carboxylic acidsL-cysteine + Various Aldehydes (hexanal, octanal, etc.)Orange Juice nih.gov

Roles in Amino Acid Interconversions, such as L-Alanine Formation from L-Cysteine Catabolism

L-Cystine-¹³C₆,¹⁵N₂, once taken up by cells, is reduced to two molecules of L-Cysteine, each containing three ¹³C atoms and one ¹⁵N atom. This labeled L-Cysteine can then enter various metabolic pathways. One significant conversion is the catabolism of L-Cysteine to L-Alanine.

In a study on the enteric protozoan parasite Entamoeba histolytica, researchers utilized [U-¹³C₃, ¹⁵N]L-cysteine to trace its metabolic fate. asm.orgnih.gov They observed that L-cysteine was metabolized into L-alanine. asm.orgniph.go.jp This conversion is catalyzed by enzymes such as cysteine desulfurase. niph.go.jp The appearance of labeled L-Alanine, containing isotopes from the original L-Cystine-¹³C₆,¹⁵N₂, provides direct evidence of this metabolic pathway and allows for the quantification of the flux through it. asm.orgniph.go.jp It has been suggested that in organisms like E. histolytica that lack a functional urea (B33335) cycle, the production and excretion of L-alanine may serve as a mechanism to eliminate excess nitrogen. asm.orgniph.go.jp

Studies of Redox Homeostasis Mechanisms in Cellular and Organismal Models

L-Cystine and its reduced form, L-Cysteine, are central to cellular redox homeostasis. cas.cnnih.gov They are key precursors for the synthesis of glutathione (GSH), a major intracellular antioxidant. cas.cnucl.ac.uk L-Cystine-¹³C₆,¹⁵N₂ is an invaluable tool for investigating the dynamics of GSH synthesis and the maintenance of the cellular redox state.

When cells experience oxidative stress, the demand for GSH increases. By supplying L-Cystine-¹³C₆,¹⁵N₂ and monitoring the incorporation of the ¹³C and ¹⁵N isotopes into the GSH pool, researchers can quantify the rate of de novo GSH biosynthesis. ucl.ac.ukcore.ac.uk For instance, studies in cancer cells have used [U-¹³C₆, U-¹⁵N₂]cystine tracing to show that under oxidative stress, there is a depletion of intracellular cystine that correlates with increased de novo glutathione biosynthesis. ucl.ac.uk This demonstrates the critical role of the cystine uptake and subsequent GSH synthesis in protecting cells from oxidative damage. ucl.ac.ukfrontiersin.org

Furthermore, the balance between intracellular L-Cysteine and extracellular L-Cystine creates a redox environment that is crucial for cellular function. cas.cn Isotopic tracing with L-Cystine-¹³C₆,¹⁵N₂ allows for the detailed examination of the transport systems involved in cystine uptake, such as the system xc- antiporter, and their role in maintaining this critical redox balance. nih.govucl.ac.uk

Pathway Analysis in Specific Biological Systems

The application of L-Cystine-¹³C₆,¹⁵N₂ extends to the detailed analysis of metabolic pathways in a variety of biological contexts, from microorganisms to mammalian cells.

Microbial and Parasitic Metabolism Studies

In microorganisms and parasites, L-Cysteine metabolism is crucial for survival, growth, and pathogenesis. asm.orgnih.gov As previously mentioned, stable isotope tracing with labeled cysteine in Entamoeba histolytica revealed not only its conversion to L-alanine but also its incorporation into other metabolites, including thiazolidine-4-carboxylic acid derivatives. asm.orgnih.gov These derivatives were found to act as an intracellular storage form of L-cysteine, promote growth, and protect the parasite against oxidative stress. asm.orgnih.gov

Such studies, powered by tracers like L-Cystine-¹³C₆,¹⁵N₂, provide a detailed map of metabolic pathways that can be unique to these organisms. asm.orgniph.go.jp Understanding these metabolic intricacies is essential for identifying potential drug targets for infectious diseases. For example, disrupting the specific pathways of cysteine metabolism in a parasite could be a viable therapeutic strategy. asm.orgnih.gov

Mammalian Cell Culture and ex vivo Tissue Slice Applications

In mammalian systems, L-Cystine-¹³C₆,¹⁵N₂ is widely used in cell culture experiments and, more recently, in ex vivo tissue slice models to study metabolism in a more physiologically relevant context. uky.edunih.gov These approaches maintain the three-dimensional cellular architecture and cell-cell interactions of the original tissue. uky.edu

By incubating tissue slices with media containing L-Cystine-¹³C₆,¹⁵N₂, researchers can trace metabolic pathways in both cancerous and non-cancerous tissues from the same patient. uky.edumetabolomicsworkbench.org This allows for a direct comparison of metabolic phenotypes and can reveal cancer-specific metabolic reprogramming. For example, studies have used stable isotope-labeled nutrients to investigate metabolic alterations in lung adenocarcinoma and adjacent non-cancerous lung tissue. metabolomicsworkbench.org This technique provides a powerful platform for assessing the efficacy of therapeutic agents on tissue metabolism on an individual basis. uky.edunih.gov

Table 1: Isotope Incorporation from L-Cystine-¹³C₆,¹⁵N₂ into Downstream Metabolites in Mammalian Cells

MetaboliteIsotope Labeling PatternMetabolic Pathway
L-Cysteine¹³C₃, ¹⁵N₁Reduction of L-Cystine
Glutathione (GSH)Contains ¹³C₃, ¹⁵N₁ from CysteineGlutathione Synthesis
TaurineContains ¹³C₂ from CysteineTaurine Biosynthesis
L-AlanineContains ¹³C₃, ¹⁵N₁Cysteine Catabolism

This table is illustrative and the specific labeling patterns can vary depending on the metabolic pathways active in the cells under study.

Assessment of Metabolic Reprogramming in Cellular Models under Defined Conditions

Cancer cells and other rapidly proliferating cells undergo significant metabolic reprogramming to meet their bioenergetic and biosynthetic demands. frontiersin.orgmdpi.com L-Cystine-¹³C₆,¹⁵N₂ is a key tool for dissecting these metabolic shifts, particularly in response to changes in the cellular microenvironment or therapeutic interventions. frontiersin.orgnih.gov

For instance, under hypoxic conditions, a common feature of the tumor microenvironment, cancer cells must adapt their metabolism to survive and proliferate. frontiersin.org Studies using ¹³C-L-cysteine have shown that some cancer cells can reprogram their carbon and sulfur metabolism to adapt to hypoxic conditions. frontiersin.org Tracing experiments with L-Cystine-¹³C₆,¹⁵N₂ can quantitatively assess how pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and amino acid metabolism are altered to maintain redox balance and support cell growth in challenging environments. biorxiv.org This knowledge is crucial for developing therapies that target the metabolic vulnerabilities of cancer cells. frontiersin.orgnih.gov

L Cystine 13c6,15n2 in Advanced Quantitative Biological Research

Quantitative Proteomics and Peptidomics Applications

The ability to differentiate and quantify proteins and peptides is fundamental to understanding cellular function and disease. L-Cystine-13C6,15N2 plays a crucial role in several quantitative proteomic techniques.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Pulsed SILAC (pSILAC) Methodologies

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy for quantitative proteomics. nih.govresearchgate.netthermofisher.com In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic composition of specific amino acids. thermofisher.com One population is grown in "light" medium containing the natural abundance of amino acids, while the other is grown in "heavy" medium supplemented with stable isotope-labeled amino acids, such as this compound. sigmaaldrich.com Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins. researchgate.net

After the experimental treatment, the light and heavy cell populations are combined, and the proteins are extracted and analyzed by mass spectrometry. Because the heavy and light proteins are chemically identical, they co-migrate during separation, but their corresponding peptides are distinguishable in the mass spectrometer due to the mass difference imparted by the isotopic labels. nih.gov The ratio of the intensities of the heavy to light peptide peaks provides a precise relative quantification of protein abundance between the two samples. nih.gov

Pulsed SILAC (pSILAC) is an extension of the SILAC method that measures the rates of protein synthesis and decay. plos.orgnih.gov In a pSILAC experiment, cells are grown in light medium and then switched to a heavy medium for a defined period (a "pulse"). nih.govcaltech.edu By measuring the incorporation of the heavy label over time, researchers can determine the synthesis rate of individual proteins. plos.org This technique has been instrumental in studying the dynamics of the proteome in response to various stimuli or perturbations. plos.orgcaltech.edu

Method Description Application of this compound
SILAC Cells are metabolically labeled with "heavy" or "light" amino acids to allow for relative protein quantification between different cell populations. nih.govresearchgate.netServes as the "heavy" amino acid, incorporated into proteins for mass spectrometric distinction from "light" counterparts. sigmaaldrich.com
pSILAC A pulse of "heavy" amino acids is introduced to measure protein synthesis and turnover rates. plos.orgnih.govUsed as the heavy label to track the synthesis of new proteins over a defined time course. nih.govcaltech.edu

Use in Multiplexed Proteomic Assays for Relative and Absolute Quantification of Protein Abundance

This compound is also integral to multiplexed proteomic assays, which allow for the simultaneous comparison of multiple experimental conditions. thermofisher.comthermofisher.com By using different isotopic forms of amino acids, researchers can label several cell populations and then combine them for a single mass spectrometry analysis. For instance, a three-plex experiment could use light, medium-heavy (e.g., labeled with deuterium), and heavy (e.g., this compound) amino acids to compare three different states. thermofisher.comthermofisher.com

Furthermore, this compound is utilized in methods for absolute protein quantification, such as the Absolute QUantification (AQUA) strategy. ovgu.denih.gov In this approach, a known quantity of a synthetic peptide, which is a stable isotope-labeled version of a peptide from the protein of interest, is spiked into the sample. creative-proteomics.com This heavy peptide serves as an internal standard. By comparing the mass spectrometry signal of the endogenous "light" peptide to that of the "heavy" AQUA peptide, the absolute amount of the target protein in the original sample can be determined with high accuracy. ovgu.denih.gov

Evaluation of Protein Dynamics and Turnover Rates

Understanding protein dynamics, including their synthesis, degradation, and transport, is essential for comprehending cellular processes. Isotopic labeling with compounds like this compound provides a direct way to measure these dynamic events. vulcanchem.com By tracking the incorporation and subsequent loss of the heavy label from the proteome over time, researchers can calculate the turnover rate, or half-life, of individual proteins. vulcanchem.com These measurements are crucial for studying how protein stability is regulated and how it changes in different physiological and pathological states. plos.org

Enzyme Kinetics and Mechanistic Studies Utilizing Isotopic Tracers

Isotopically labeled compounds are invaluable tools for elucidating the mechanisms of enzyme-catalyzed reactions. nih.govias.ac.in The use of stable isotopes like those in this compound allows researchers to trace the fate of atoms through a reaction pathway without introducing the safety concerns of radioactive isotopes. nih.govnih.gov

Tracer experiments involve labeling a specific position in a substrate molecule and then determining the position of that label in the product. This information can reveal the chemical transformations that occur during the reaction. nih.gov Additionally, kinetic isotope effect (KIE) studies measure the change in the reaction rate when an atom at a specific position is replaced with a heavier isotope. nih.govmdpi.com The magnitude of the KIE can provide insights into the rate-determining step of the reaction and the structure of the transition state. nih.govresearchgate.net While this compound is fully labeled, specific labeling patterns can be synthesized to probe particular bond-breaking or bond-forming steps in enzymatic reactions involving cysteine or cystine. vulcanchem.com

High-Throughput Screening and Validation of Metabolites in Research Studies

In metabolomics, which is the large-scale study of small molecules within cells, tissues, or organisms, stable isotope dilution assays are the gold standard for accurate quantification. frontiersin.orgplos.org this compound can be used as an internal standard in these assays to quantify the levels of endogenous cystine and related metabolites. vulcanchem.com The labeled standard is added to a biological sample at a known concentration. frontiersin.org Because the labeled and unlabeled metabolites have identical chemical and physical properties, they behave the same during sample extraction, derivatization, and analysis by mass spectrometry. mdpi.comnih.gov This co-analysis allows for the correction of any sample loss or variations in instrument response, leading to highly accurate and precise measurements. frontiersin.orgnih.gov

Considerations for Experimental Design and Data Analysis with L Cystine 13c6,15n2 Tracers

Isotopic Purity and Enrichment Considerations for Accurate Measurement

The accuracy of metabolic flux analysis heavily relies on the precise measurement of isotope labeling patterns. biorxiv.org This necessitates careful consideration of the isotopic purity and enrichment of the tracer compound, L-Cystine-13C6,15N2.

Isotopic Purity: High isotopic purity is crucial for metabolic studies. buchem.com Commercially available this compound, for instance, often comes with a specified isotopic enrichment of 98-99% for both ¹³C and ¹⁵N. buchem.comotsuka.co.jpeurisotop.comchemie-brunschwig.chckisotopes.com This high level of enrichment ensures that the vast majority of the tracer molecules contain the heavy isotopes, minimizing ambiguity in the source of the label. Manufacturers typically provide a Certificate of Analysis detailing the isotopic enrichment and chemical purity, which are essential for accurate experimental setup and data interpretation. buchem.com

Isotopic Enrichment: The degree of isotopic enrichment in a metabolite pool is a key parameter in flux calculations. creative-proteomics.com It represents the proportion of labeled to unlabeled isotopes and is directly related to the activity of the metabolic pathway incorporating the tracer. creative-proteomics.com Accurate measurement of this enrichment is critical and can be influenced by several factors:

Natural Isotope Abundance: All elements have naturally occurring stable isotopes. biorxiv.org For example, about 1.1% of all carbon is ¹³C. It is essential to correct for this natural abundance in mass spectrometry data to ensure that the measured labeling pattern is solely attributable to the introduced tracer. oup.comnih.gov Several software tools are available to perform this correction. oup.com

Instrumental Variability: Mass spectrometers can exhibit day-to-day variability in their response. nih.gov To ensure accuracy and precision in measuring tracer-to-tracee ratios (TTR), it is recommended to use standards of known isotopic enrichment to create a standard curve that can control for this instrumental drift. nih.gov

Measurement Precision: The required precision of isotope ratio measurements depends on the specific biological question and the expected level of enrichment. Techniques like gas chromatography-isotope ratio mass spectrometry (GC-IRMS) are ideal for measuring enrichments close to natural abundance, while gas chromatography-mass spectrometry (GC-MS) is suitable for higher enrichment levels. maastrichtuniversity.nl The precision of measurements can range from 0.1% to 1.0%. rsc.org

Table 1: Key Considerations for Isotopic Purity and Enrichment
ConsiderationDescriptionImportance for Accurate MeasurementTypical Values/Protocols
Isotopic Purity of TracerThe percentage of the tracer molecule that is fully labeled with the desired stable isotopes (e.g., ¹³C and ¹⁵N).High purity minimizes the introduction of unlabeled or partially labeled tracer, ensuring clear interpretation of labeling patterns.>98% enrichment for ¹³C and ¹⁵N is common for commercially available this compound. buchem.comotsuka.co.jpeurisotop.com
Correction for Natural AbundanceMathematical correction of mass spectrometry data to remove the contribution of naturally occurring heavy isotopes.Crucial for attributing the observed labeling solely to the administered tracer, preventing overestimation of enrichment. oup.comnih.govPerformed using specialized software algorithms. oup.com
Use of Isotopic StandardsAnalysis of standards with known isotopic enrichment alongside experimental samples.Controls for instrument variability and ensures the accuracy and precision of tracer-to-tracee ratio (TTR) measurements. nih.govCreation of standard curves covering the expected range of sample enrichment. nih.gov
Analytical PrecisionThe reproducibility of the isotope ratio measurement.Higher precision allows for the detection of smaller changes in metabolic fluxes.Typically ranges from 0.1% to 1.0% relative standard deviation, depending on the analytical technique and sample. rsc.org

Optimization of Labeling Conditions in Diverse Biological Models

The successful application of this compound as a tracer depends on optimizing the labeling conditions for the specific biological model being studied, which can range from cell cultures to in vivo animal models.

Cell Culture Models:

Steady-State Labeling: In many cell culture experiments, the goal is to achieve an isotopic and metabolic steady state, where the enrichment of isotopes in metabolites remains constant over time. researchgate.netnih.gov The time required to reach this state can vary significantly depending on the cell type and the specific metabolic pathways being investigated. nih.gov For example, achieving greater than 95% steady-state labeling in some pathways like glycolysis can be accomplished in cell culture. f1000research.com

Tracer Concentration: The concentration of the labeled substrate in the culture medium must be carefully chosen. It should be high enough to produce detectable enrichment in downstream metabolites but not so high as to cause toxicity or alter the metabolic phenotype being studied.

Duration of Labeling: The duration of exposure to the labeled tracer is a critical parameter. Short-term labeling can provide insights into rapid metabolic events, while longer-term labeling is necessary to trace metabolites through more complex or slower pathways. mycompounddiscoverer.com

In Vivo Models (e.g., Mice):

Tracer Administration: In animal models, the method of tracer delivery is a key consideration. Options include intravenous infusion, bolus injection (e.g., intraperitoneal), or oral gavage. f1000research.comnih.gov Continuous infusion is often used to maintain a stable enrichment of the tracer in the circulation, but bolus injections can be faster, cheaper, and more suitable for certain experimental setups. biorxiv.orgnih.gov

Labeling Efficiency: Achieving high levels of isotopic enrichment in vivo can be more challenging than in cell culture. f1000research.com For instance, in vivo labeling with ¹³C-glucose via IP injection may only reach around 60% enrichment, compared to >95% in some cell culture pathways. f1000research.com This is due to the complex interplay of metabolism in different organs and the dilution of the tracer by endogenous, unlabeled sources. nih.gov

Optimization Strategies: To maximize labeling efficiency in vivo, researchers may need to optimize factors such as the duration of labeling, the timing of tissue harvest after administration, and the diet of the animal (e.g., a carbohydrate-free diet to reduce endogenous glucose interference). f1000research.com

Table 2: Optimization of Labeling in Different Biological Models
ModelKey ParameterConsiderations and StrategiesExample Finding
Cell CultureSteady StateAchieve constant isotopic enrichment for flux analysis. Time to steady state varies by cell type and pathway. nih.gov>95% steady-state labeling can be achieved in some glycolytic pathways. f1000research.com
Tracer ConcentrationBalance between achieving sufficient labeling and avoiding metabolic perturbation or toxicity.Dose-response experiments are often necessary to determine the optimal concentration.
Labeling DurationDependent on the turnover rate of the pathway of interest. Short for fast pathways, long for slow ones. mycompounddiscoverer.comTime-course experiments are used to determine the kinetics of label incorporation. oup.com
In Vivo (Mouse)Tracer AdministrationContinuous infusion for stable enrichment, or bolus injection for speed and cost-effectiveness. biorxiv.orgnih.govIP injection of ¹³C-glucose can lead to ~60% enrichment, higher than tail vein or gavage. f1000research.com
Labeling EfficiencyGenerally lower than in cell culture due to whole-body metabolism and endogenous pools. f1000research.comStrategies to maximize include optimizing labeling duration and animal diet. f1000research.com
Tissue HarvestTiming is critical to capture the desired metabolic state after tracer administration.The optimal time point is determined based on the specific metabolic pathway under investigation.

Data Processing and Isotope Distribution Analysis for Metabolic Flux Determination

After sample analysis by mass spectrometry, the raw data must be processed to determine the mass isotopomer distributions (MIDs) of relevant metabolites. This information is the direct input for calculating metabolic fluxes. vueinnovations.comoup.com

Data Extraction and Correction:

The first step involves extracting the mass spectra of the metabolites of interest from the raw data. bio.tools

This is followed by the crucial step of correcting the spectra for the natural abundance of stable isotopes to isolate the labeling pattern derived from the tracer. nih.govbio.tools

Specialized software is essential for these tasks, automating the process and ensuring accuracy. oup.comnih.gov

Mass Isotopomer Distribution (MID):

The MID represents the relative abundance of each isotopologue (molecules that differ only in their isotopic composition) of a given metabolite. oup.com For a metabolite with 'n' carbon atoms, the MID is a vector (M₀, M₁, ..., Mₙ), where Mᵢ is the relative abundance of the isotopologue with 'i' labeled carbon atoms. oup.com

Changes in MIDs between different experimental conditions are indicative of alterations in metabolic fluxes. frontiersin.org

Software Tools for Data Processing: A variety of software tools, both open-source and commercial, are available to facilitate the analysis of stable isotope labeling data. These tools help to automate the quantification of MIDs from mass spectrometry datasets. vueinnovations.comoup.com

Table 3: Selected Software Tools for Isotope Distribution Analysis
SoftwareKey FeaturesAvailabilityReference
PIRAMIDAutomates quantification of MIDs, supports single and dual labeling (e.g., ¹³C, ¹⁵N), and corrects for natural isotope abundance.MATLAB-based, free for academic use. vueinnovations.comoup.com
LS-MIDAOpen-source tool that processes MS data to calculate global isotope enrichments and molar abundances of each isotopomer using a least-squares method.Open-source. nih.gov
IsotopoProcesses experimental isotopomer data from GC-MS, providing results in textual and visual formats.- uni-wuerzburg.de
SIMPELR package for analyzing non-stationary stable isotope labeling data, capable of generating MID matrices and calculating average labeling.R package. metabolomicsworkbench.org

Computational Modeling for Metabolic Flux Interpretation and Network Analysis

The final step in a stable isotope tracing experiment is to use the processed MIDs to calculate metabolic fluxes through a computational model of the relevant metabolic network. embopress.orgfrontiersin.org

Metabolic Network Models:

These models are mathematical representations of the biochemical reactions occurring in a cell or organism. They include reaction stoichiometry, atom transitions (mapping of atoms from substrates to products), and cellular compartments. frontiersin.orgnih.gov

The complexity of these models can range from small, core networks to genome-scale models. biorxiv.org

Flux Calculation:

Metabolic fluxes are not measured directly but are estimated by finding the set of flux values that best explains the experimentally measured MIDs and other extracellular rates (e.g., substrate uptake and product secretion). frontiersin.org

This is typically achieved through an iterative fitting procedure where the differences between model-predicted and measured labeling patterns are minimized. frontiersin.org

Software for Flux Modeling: Several software packages have been developed to automate the generation of model equations and the computational analysis of isotope labeling experiments. nih.gov These tools are essential for handling the complexity of metabolic networks.

Table 4: Selected Software for Computational Modeling and Flux Analysis
SoftwareKey FeaturesAnalysis TypeAvailabilityReference
INCAPerforms both steady-state and isotopically non-stationary MFA. Automates generation and solution of balance equations for complex networks.Steady-state & Non-stationaryMATLAB-based, free for academic use. vueinnovations.comnih.gov
fluxTrAMA semi-automated pipeline for processing tracer data and integrating it with atomically resolved genome-scale metabolic networks for flux predictions.Genome-scale- biorxiv.org
ML-FluxA machine learning framework that uses neural networks to decipher complex isotope labeling patterns and predict mass-balanced metabolic fluxes.Machine Learning-based- biorxiv.org
FluxMLA model description language for specifying ¹³C MFA models, designed to facilitate model exchange and re-use between different labs and software.Model Description Language- frontiersin.org

Emerging Research Directions and Future Perspectives

Integration with Multi-Omics Approaches for Comprehensive Biological Understanding

The use of L-Cystine-¹³C₆,¹⁵N₂ is increasingly being integrated with multi-omics approaches, such as proteomics, metabolomics, and genomics, to provide a more holistic view of biological systems. shoko-sc.co.jp This integration allows researchers to connect changes in the cystine metabolic network with alterations in protein expression and genetic regulation.

Stable isotope labeling with amino acids like L-Cystine-¹³C₆,¹⁵N₂ is a cornerstone of quantitative proteomics, particularly in methods like SILAC (Stable Isotope Labeling by/with Amino acids in Cell culture). sigmaaldrich.com By incorporating the "heavy" L-Cystine-¹³C₆,¹⁵N₂ into proteins, researchers can accurately quantify changes in protein abundance between different cell populations or conditions using mass spectrometry. sigmaaldrich.comoup.com This approach has been instrumental in studying a wide range of biological processes, from the cellular response to stimuli to the identification of potential biomarkers for diseases like cancer. shoko-sc.co.jpnih.gov

In metabolomics, L-Cystine-¹³C₆,¹⁵N₂ serves as a tracer to delineate metabolic pathways and measure metabolic fluxes. ckisotopes.com By tracking the incorporation of ¹³C and ¹⁵N isotopes into downstream metabolites, scientists can gain a dynamic understanding of how cystine is utilized and transformed within the cell. asm.orgnih.gov This is particularly valuable for investigating metabolic reprogramming in diseases such as pancreatic cancer, where cystine metabolism is often altered. biorxiv.org The combination of metabolomic data with proteomic and genomic information provides a multi-layered understanding of cellular function and dysfunction. shoko-sc.co.jpresearchgate.net For instance, a study on medulloblastoma utilized single-cell multi-omics analysis, including metabolic tracing, to identify epigenetic reprogramming linked to therapy resistance. researchgate.net

The following table summarizes the integration of L-Cystine-¹³C₆,¹⁵N₂ in multi-omics studies:

Omics Field Application of L-Cystine-¹³C₆,¹⁵N₂ Research Insights
Proteomics Quantitative analysis of protein expression (e.g., SILAC). sigmaaldrich.comoup.comIdentification of differentially expressed proteins in response to various stimuli or in disease states. shoko-sc.co.jpnih.gov
Metabolomics Tracing metabolic pathways and quantifying metabolic fluxes. ckisotopes.comUnderstanding the dynamic utilization of cystine and its role in cellular metabolism and disease. asm.orgnih.govbiorxiv.org
Genomics Linking metabolic changes to gene expression and regulation.Elucidating the genetic underpinnings of metabolic reprogramming and its impact on cellular phenotype.

Development of Novel Analytical Methodologies and Instrumentation for Isotope Tracing

Advances in analytical techniques are continuously enhancing the utility of stable isotope tracers like L-Cystine-¹³C₆,¹⁵N₂. The development of high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy has significantly improved the sensitivity and accuracy of detecting and quantifying isotope-labeled compounds. asm.orgnih.gov

Mass spectrometry, in particular, is a key technology for stable isotope tracing. the-innovation.org Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used to analyze the isotopic enrichment of metabolites. nih.govnih.gov Recent advancements include the development of tandem mass spectrometry (MS/MS) methods, which provide greater specificity and allow for the identification and quantification of low-abundance metabolites. d-nb.info Furthermore, the emergence of mass spectrometry imaging (MSI) allows for the visualization of the spatial distribution of metabolites within tissues, providing a deeper understanding of metabolic heterogeneity in complex biological samples. the-innovation.org

Innovations in sample preparation and data analysis are also crucial. For example, the development of optimized methods for extracting and derivatizing amino acids improves the accuracy of isotope ratio measurements. nih.gov Additionally, sophisticated bioinformatics tools and modeling approaches, such as Bayesian multi-model-based metabolic flux analysis, enable a more robust and comprehensive analysis of complex isotope labeling data. biorxiv.org

The table below highlights key analytical methodologies used with L-Cystine-¹³C₆,¹⁵N₂:

Analytical Technique Description Advantages
Mass Spectrometry (MS) A powerful analytical technique for identifying and quantifying isotope-labeled metabolites based on their mass-to-charge ratio. the-innovation.orgHigh sensitivity, specificity, and throughput. the-innovation.org
Nuclear Magnetic Resonance (NMR) Spectroscopy A non-destructive technique that provides detailed structural information about molecules and can be used to track isotopic labels. asm.orgnih.govProvides information on the position of isotopes within a molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) A technique that separates volatile compounds before they are analyzed by mass spectrometry. nih.govnih.govExcellent for analyzing small, volatile metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS) A technique that separates compounds in a liquid phase before mass spectrometry analysis. nih.govSuitable for a wide range of non-volatile and thermally labile metabolites.
Mass Spectrometry Imaging (MSI) A technique that visualizes the spatial distribution of molecules, including isotope-labeled metabolites, in tissue sections. the-innovation.orgProvides spatial context to metabolic changes.

Expanding Applications in Complex Biological Systems and Mechanistic Investigations

The use of L-Cystine-¹³C₆,¹⁵N₂ is expanding beyond basic metabolic studies to investigate complex biological systems and unravel intricate disease mechanisms. Stable isotope tracing with this compound is proving invaluable in understanding the metabolic adaptations of cancer cells, the host-pathogen interactions in infectious diseases, and the pathophysiology of various metabolic disorders.

In cancer research, L-Cystine-¹³C₆,¹⁵N₂ is used to study the phenomenon of metabolic reprogramming, a hallmark of cancer. For instance, researchers have used this tracer to investigate how pancreatic ductal adenocarcinoma (PDAC) cells adapt to cystine limitation, a condition often found in the tumor microenvironment. biorxiv.org These studies have revealed that cancer cells can upregulate alternative pathways for cysteine acquisition and utilization to support their growth and survival. biorxiv.org

In the field of infectious diseases, stable isotope tracing helps to elucidate the metabolic interplay between pathogens and their hosts. For example, a study on the protozoan parasite Entamoeba histolytica used labeled cysteine to uncover its metabolic fate and identify novel metabolic pathways that are crucial for the parasite's survival and virulence. asm.orgnih.gov Such insights can pave the way for the development of new therapeutic strategies that target the pathogen's metabolism.

Furthermore, L-Cystine-¹³C₆,¹⁵N₂ is employed in mechanistic investigations to understand the precise roles of cysteine in various cellular processes, including antioxidant defense, protein synthesis, and the regulation of signaling pathways. bmbreports.org By tracing the flow of carbon and nitrogen atoms from cystine, researchers can dissect complex metabolic networks and identify key regulatory nodes. biorxiv.org This detailed mechanistic understanding is essential for developing targeted interventions for a wide range of diseases.

The following table provides examples of the expanding applications of L-Cystine-¹³C₆,¹⁵N₂:

Research Area Specific Application Key Findings/Potential Impact
Cancer Biology Investigating metabolic adaptations of cancer cells to nutrient stress. biorxiv.orgIdentification of metabolic vulnerabilities in cancer cells that can be targeted for therapy.
Infectious Diseases Elucidating the metabolism of pathogens and their interaction with the host. asm.orgnih.govDiscovery of novel drug targets in pathogenic microorganisms.
Mechanistic Biology Dissecting the roles of cysteine in cellular processes like antioxidant defense and signaling. bmbreports.orgDeeper understanding of fundamental biological processes and their dysregulation in disease.
Drug Development Studying the metabolic effects of new drug candidates.Evaluation of drug efficacy and potential off-target metabolic effects.

Q & A

How can researchers verify the isotopic purity of L-Cystine-13C6,15N2^{13}\text{C}_6,^{15}\text{N}_213C6​,15N2​ in experimental setups to avoid data inaccuracies?

Level: Advanced
Methodological Answer:
Isotopic purity must be confirmed using high-resolution mass spectrometry (HR-MS) or nuclear magnetic resonance (NMR) spectroscopy. For 15N^{15}\text{N}-labeled compounds, contamination risks (e.g., 15N^{15}\text{N}-ammonium or nitrate in commercial 15N2^{15}\text{N}_2 gas stocks) can lead to overestimated nitrogen fixation rates. Pre-experiment validation should include:

  • Gas Chromatography-Mass Spectrometry (GC-MS) to detect volatile contaminants.
  • Ion Chromatography for non-volatile 15N^{15}\text{N}-contaminants like nitrate or ammonium .
  • Control experiments with unlabeled cystine to establish baseline signals and identify contamination artifacts.

What analytical techniques are most effective for quantifying this compound^{13}\text{C}_6,^{15}\text{N}_213C6​,15N2​ incorporation in metabolic tracer studies?

Level: Basic
Methodological Answer:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Key steps include:

  • Sample Preparation: Hydrolyze proteins to free amino acids, then derivatize for ionization efficiency.
  • Isotope Selection: Use unique precursor/product ion pairs (e.g., m/z 360.197 → 630.197 for 13C6,15N2^{13}\text{C}_6,^{15}\text{N}_2-labeled lysine analogs) to avoid isotopic interference .
  • Quantification: Employ stable isotope-labeled internal standards (SILIS) with identical 13C^{13}\text{C} and 15N^{15}\text{N} enrichment for calibration.

How should experimental designs be adjusted when using this compound^{13}\text{C}_6,^{15}\text{N}_213C6​,15N2​ in nitrogen fixation assays to mitigate contamination risks?

Level: Advanced
Methodological Answer:
Contamination in 15N2^{15}\text{N}_2 gas stocks can invalidate results. Mitigation strategies include:

  • Pre-Screening Gas Stocks: Test for 15N^{15}\text{N}-contaminants using Membrane Inlet Mass Spectrometry (MIMS) before incubation .
  • Negative Controls: Include parallel assays with unlabeled cystine to distinguish background signals.
  • Calibration Curves: Quantify contamination levels and adjust fixation rates mathematically .

What are the challenges in synthesizing this compound^{13}\text{C}_6,^{15}\text{N}_213C6​,15N2​ with high isotopic enrichment, and how can they be addressed?

Level: Basic
Methodological Answer:
Synthesis challenges include isotopic dilution and side reactions. Best practices involve:

  • Precursor Selection: Use 13C^{13}\text{C}-enriched glucose and 15N^{15}\text{N}-enriched ammonium salts in microbial biosynthesis to ensure uniform labeling.
  • Purification: Multi-step chromatography (e.g., ion-exchange followed by reverse-phase HPLC) to isolate high-purity fractions.
  • Validation: Confirm enrichment levels via Isotope Ratio Mass Spectrometry (IRMS) and compare to theoretical isotopic distributions .

How can conflicting data from studies using this compound^{13}\text{C}_6,^{15}\text{N}_213C6​,15N2​ be systematically analyzed to identify sources of error?

Level: Advanced
Methodological Answer:
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to deconstruct experimental variables:

  • Material Variability: Compare isotopic purity certificates across batches.
  • Methodological Divergence: Audit protocols for differences in hydrolysis conditions (e.g., acid vs. enzymatic) or MS ionization settings.
  • Contamination Checks: Re-analyze raw data for unexpected peaks (e.g., 15N^{15}\text{N}-nitrous oxide in gas-phase experiments) .
  • Statistical Reconciliation: Use meta-analysis tools to weight data by methodological rigor .

What strategies optimize the use of this compound^{13}\text{C}_6,^{15}\text{N}_213C6​,15N2​ in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments?

Level: Advanced
Methodological Answer:

  • Cell Line Validation: Ensure auxotrophy for cystine to prevent unlabeled uptake.
  • Pulse-Chase Design: Introduce labeled cystine at mid-log phase for maximal incorporation.
  • NeuCode SILAC: Combine 13C6,15N2^{13}\text{C}_6,^{15}\text{N}_2-labeled cystine with other heavy isotopes (e.g., 2H8^{2}\text{H}_8-lysine) for multiplexed proteomics .
  • Data Analysis: Use software like MaxQuant to resolve isotopic clusters and correct for natural abundance effects.

How do researchers address isotopic interference when analyzing this compound^{13}\text{C}_6,^{15}\text{N}_213C6​,15N2​ in complex biological matrices?

Level: Basic
Methodological Answer:

  • Chromatographic Separation: Optimize LC gradients to resolve labeled cystine from isobaric compounds.
  • High-Resolution MS: Employ Orbitrap or Time-of-Flight (TOF) detectors with resolving power >60,000 to distinguish 13C6,15N2^{13}\text{C}_6,^{15}\text{N}_2 from nearby adducts.
  • Spectral Libraries: Build reference databases using synthetic standards to confirm retention times and fragmentation patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.